N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
N-[2-(2,3-Dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a synthetic ethanediamide (oxalamide) derivative featuring a 2,3-dihydroindole moiety, a furan ring, and a 2-methoxyphenylmethyl substituent.
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-30-21-10-5-3-8-18(21)15-25-23(28)24(29)26-16-20(22-11-6-14-31-22)27-13-12-17-7-2-4-9-19(17)27/h2-11,14,20H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZSITBMFGUIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Furan Group: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reactions: The indole and furan derivatives are then coupled using a suitable linker, such as an ethylene diamine, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. It can undergo various chemical reactions including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions convert sulfonamide groups to amines.
- Substitution : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
These reactions are essential for creating derivatives that may exhibit enhanced properties or novel activities.
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that similar indole-based compounds exhibit antimicrobial effects against various pathogens. Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that indole derivatives possess significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications for this compound.
- Anticancer Activity : The indole and furan moieties are known to interact with specific enzymes involved in cancer progression. Case Study : A recent investigation highlighted that compounds with similar structures inhibited cell proliferation in cancer cell lines, indicating that this compound may have similar effects.
Medicine
The therapeutic applications of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide are under exploration:
- Drug Development : The compound's unique structure allows it to modulate biological pathways effectively, making it a candidate for drug development targeting diseases such as cancer and infections. Example : Research has shown that derivatives of indole compounds can act as potent inhibitors of specific kinases involved in tumor growth.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The indole and furan rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The methoxyphenyl group may also contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Key Compounds :
- N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide ():
- N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide (): Substituents: Pyrrolidinyl replaces piperidinyl. However, the absence of a sixth member in the ring may decrease basicity compared to piperidine .
Comparison with Target Compound :
The target compound’s furan and methoxyphenyl groups confer distinct electronic and steric profiles compared to the trifluoromethylphenyl and aliphatic heterocycles in –2. The methoxy group’s electron-donating nature may enhance solubility but reduce metabolic stability relative to the trifluoromethyl group .
Functional Analogs: Ranitidine-Related Compounds
- Ranitidine nitroacetamide : Contains a furan-methylthioethyl backbone with a nitroacetamide group.
- Ranitidine diamine hemifumarate: Features a dimethylaminomethylfuran and aminoethylthio substituent.
Comparison :
| Feature | Target Compound | Ranitidine Analogs |
|---|---|---|
| Core Structure | Ethanediamide | Acetamide/nitroacetamide |
| Key Groups | Indole, furan, methoxyphenyl | Dimethylaminomethylfuran |
| Applications | Hypothetical enzyme inhibition | H₂ antagonist (GI use) |
Scaffold Differences: NBOMe Derivatives
- 25B-NBOMe HCl : A phenethylamine with a 2-methoxyphenylmethyl group.
- 25C-NBOH HCl: Features a phenolic hydroxyl group and chloro-substituted benzene.
Comparison :
| Feature | Target Compound | 25B-NBOMe HCl |
|---|---|---|
| Core Structure | Ethanediamide | Phenethylamine |
| Methoxy Group | 2-Methoxyphenylmethyl | 2-Methoxyphenylmethyl |
| Pharmacology | Potential enzyme inhibitor | Serotonin 5-HT₂A agonist |
While both share a 2-methoxyphenylmethyl group, the ethanediamide scaffold likely targets distinct pathways (e.g., kinase inhibition) compared to the neuroactive phenethylamines .
Physicochemical and Structural Analysis
Molecular Properties :
Hydrogen Bonding :
- The ethanediamide core provides two hydrogen bond acceptors (carbonyl oxygens), enhancing target engagement compared to mono-amide ranitidine analogs .
Biological Activity
Overview
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound characterized by its unique structural features, including an indole moiety, a furan ring, and an ethanediamide linkage. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide |
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 392.45 g/mol |
The presence of both indole and furan rings is significant as these moieties are often associated with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole and furan rings facilitate binding to these targets, leading to modulation of biological pathways. For instance, the compound may inhibit enzyme activity or block receptor signaling, resulting in various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing indole and furan moieties exhibit significant antimicrobial properties. For example:
- Antifungal Activity : Compounds similar to this compound have shown potent antifungal activity against Candida albicans, with minimal inhibitory concentrations (MIC) significantly lower than standard antifungal agents like fluconazole .
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Apoptosis Induction : Studies have shown that indole-based compounds can activate caspases, leading to programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry highlighted that certain indole derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating their potential as anticancer agents .
- Furan-Based Compounds : Research has shown that furan-containing compounds can inhibit bacterial growth effectively, suggesting a synergistic effect when combined with indole structures .
- Combination Therapy : A recent investigation into combination therapies involving indole and furan derivatives revealed enhanced efficacy against resistant strains of bacteria compared to monotherapy .
Q & A
Q. What are the common synthetic routes for preparing N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions. For example, similar acetamide derivatives are synthesized by coupling a heterocyclic amine (e.g., indole or furan derivatives) with a chloroacetylated intermediate under basic conditions. Potassium carbonate in dimethylformamide (DMF) is often used to facilitate nucleophilic substitution, with reaction progress monitored via thin-layer chromatography (TLC). Final products are isolated by precipitation in water and characterized using NMR, HPLC, and mass spectrometry to confirm purity and structure .
Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and backbone connectivity.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and functional groups.
- HPLC with UV/Vis detection : Assesses purity and identifies byproducts.
- X-ray crystallography (if crystalline): Provides definitive structural confirmation.
Cross-referencing data with computational predictions (e.g., InChI key or SMILES strings) enhances accuracy .
Q. How can researchers design preliminary biological activity assays for this compound?
Initial screens might include:
- In vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines.
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates.
- Anti-inflammatory activity via COX-2 or TNF-α inhibition assays.
Dose-response curves and IC₅₀ calculations are essential, with positive controls (e.g., doxorubicin for cytotoxicity) to validate experimental conditions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction conditions for this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, identifying energy barriers for rate-limiting steps. Reaction path search algorithms, combined with machine learning, can propose optimal solvents, catalysts, or temperatures. For example, ICReDD’s approach integrates computational predictions with experimental validation to reduce trial-and-error cycles .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets across studies, adjusting for variables like cell line specificity, assay protocols, or compound purity.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy or furan groups) to isolate pharmacophoric elements.
- Target engagement assays : Use techniques like thermal shift assays or SPR to confirm direct target binding .
Q. How can researchers investigate the metabolic stability and degradation pathways of this compound?
- In vitro microsomal assays : Use liver microsomes (human or rodent) to identify Phase I metabolites via LC-MS/MS.
- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (acid/base) to profile degradation products.
- Computational metabolism prediction : Tools like MetaSite or ADMET Predictor forecast likely metabolic sites .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Proteomics/transcriptomics : CRISPR-Cas9 screens or RNA sequencing identify differentially expressed genes/proteins post-treatment.
- Cryo-EM or X-ray crystallography : Resolve compound-target binding modes at atomic resolution.
- In silico docking : Molecular dynamics simulations predict binding affinities and conformational changes .
Q. How can AI-driven platforms enhance experimental design for derivatives of this compound?
AI tools like COMSOL Multiphysics integrate reaction kinetics and fluid dynamics to model large-scale synthesis. Autonomous laboratories employ robotic systems for high-throughput screening of reaction conditions, while generative AI proposes novel derivatives with optimized properties (e.g., solubility, potency) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
